1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound featuring multiple functional groups, including oxadiazole, thiazole, and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxadiazole Ring: Starting with 2-chlorobenzohydrazide, the oxadiazole ring can be formed through cyclization with an appropriate carboxylic acid derivative under dehydrating conditions.
Thiazole Ring Synthesis: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of an acid catalyst.
Pyrrole Ring Formation: The pyrrole ring can be constructed via a Paal-Knorr synthesis, involving the reaction of a 1,4-dicarbonyl compound with an amine.
Coupling Reactions: The final compound is obtained by coupling the oxadiazole, thiazole, and pyrrole intermediates through appropriate linkers and under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles in the presence of suitable catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.
Mechanism of Action
The mechanism by which 1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol: Similar structure with a fluorine atom instead of chlorine.
1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H17Cl2N5O2S |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
1-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C23H17Cl2N5O2S/c24-14-7-5-13(6-8-14)17-12-33-23(27-17)20-18(31)11-30(21(20)26)10-9-19-28-22(29-32-19)15-3-1-2-4-16(15)25/h1-8,12,26,31H,9-11H2 |
InChI Key |
HHPAGAGZQMRBIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCC2=NC(=NO2)C3=CC=CC=C3Cl)C4=NC(=CS4)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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